Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a nonenoate ester. Benzodioxole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate typically involves the esterification of 9-(2H-1,3-benzodioxol-5-YL)non-8-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to speed up the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Eutylone: A synthetic cathinone with a benzodioxole ring, known for its stimulant properties.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with psychoactive effects.
Uniqueness
Methyl 9-(2H-1,3-benzodioxol-5-YL)non-8-enoate is unique due to its specific ester structure and the presence of a nonenoate chain. This structural feature distinguishes it from other benzodioxole derivatives and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
72674-93-2 |
---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 9-(1,3-benzodioxol-5-yl)non-8-enoate |
InChI |
InChI=1S/C17H22O4/c1-19-17(18)9-7-5-3-2-4-6-8-14-10-11-15-16(12-14)21-13-20-15/h6,8,10-12H,2-5,7,9,13H2,1H3 |
InChI Key |
KHSMAFBSDSXYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.